trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C16H20O3 . It contains a mixture of enantiomers and is not chirally pure . This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an iso-propylbenzoyl group and a carboxylic acid group.
Preparation Methods
The synthesis of trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the iso-propylbenzoyl group: This step typically involves Friedel-Crafts acylation, where an iso-propylbenzoyl chloride reacts with the cyclopentane ring in the presence of a Lewis acid catalyst.
Addition of the carboxylic acid group: This can be done through carboxylation reactions, where a suitable carboxylating agent is used to introduce the carboxylic acid group onto the cyclopentane ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentane ring or the benzoyl group are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: This compound has a similar structure but with a methyl group instead of an iso-propyl group.
trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid: This compound features an ethyl group in place of the iso-propyl group.
trans-2-(2-Phenylbenzoyl)cyclopentane-1-carboxylic acid: This compound has a phenyl group instead of the iso-propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-2-(2-propan-2-ylbenzoyl)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10(2)11-6-3-4-7-12(11)15(17)13-8-5-9-14(13)16(18)19/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYTWTNVNRXMME-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641334 | |
Record name | (1R,2R)-2-[2-(Propan-2-yl)benzoyl]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733741-08-7 | |
Record name | rel-(1R,2R)-2-[2-(1-Methylethyl)benzoyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733741-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-[2-(Propan-2-yl)benzoyl]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.